4-(Benzyloxy)-5-chloro-2-methylbenzoic acid
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Overview
Description
4-(Benzyloxy)-5-chloro-2-methylbenzoic acid is an organic compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-chloro-2-methylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by chlorination and methylation steps. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the benzylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-chloro-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced
Scientific Research Applications
4-(Benzyloxy)-5-chloro-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Similar structure but lacks the chlorine and methyl groups.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group instead of the carboxylic acid and chlorine groups
Uniqueness
4-(Benzyloxy)-5-chloro-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyloxy, chlorine, and methyl groups allows for a diverse range of chemical transformations and applications that are not possible with simpler benzoic acid derivatives .
Properties
Molecular Formula |
C15H13ClO3 |
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Molecular Weight |
276.71 g/mol |
IUPAC Name |
5-chloro-2-methyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13ClO3/c1-10-7-14(13(16)8-12(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
OJHMVIMFCAROOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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